3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound's molecular formula C₁₁H₁₇N₅O indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, and one oxygen atom, yielding a molecular weight of 235.29 g/mol. The systematic name accurately describes the structural connectivity, beginning with the 3-amino-propan-1-one backbone and proceeding to the 4-(pyrimidin-2-yl)piperazin-1-yl substituent at the carbonyl carbon.
The molecular structure exhibits several key functional groups that contribute to its chemical properties and potential biological activity. The pyrimidine ring system provides aromatic stability and potential for π-π stacking interactions, while the piperazine moiety offers conformational flexibility and multiple nitrogen coordination sites. The primary amine group at the 3-position of the propanone chain introduces hydrogen bonding capabilities and potential for further chemical modification. The amide linkage between the piperazine nitrogen and the propanone carbonyl creates a rigid planar region that influences molecular conformation and binding interactions.
Table 1: Molecular Formula and Basic Properties
The compound's structural complexity arises from the integration of multiple heterocyclic systems, each contributing distinct electronic and steric properties. The pyrimidine ring, characterized by its 1,3-diazine structure, provides electron-deficient aromatic character that contrasts with the electron-rich piperazine system. This electronic complementarity creates opportunities for intramolecular interactions and influences the compound's overall reactivity profile.
Crystallographic Data and Three-Dimensional Conformational Studies
While specific crystallographic data for this compound remains limited in the current literature, the compound's three-dimensional structure can be analyzed through computational modeling and comparison with related piperazine-pyrimidine derivatives. The molecular architecture suggests multiple possible conformations due to the flexibility of the piperazine ring and the propyl chain connecting to the amino group. X-ray crystallographic analysis of similar compounds has revealed important structural features, including the preferred chair conformation of the piperazine ring and the planar arrangement of the pyrimidine system.
The absence of detailed crystallographic data in the literature highlights an important gap that warrants future investigation. Crystallographic studies would provide crucial information about intermolecular interactions, packing arrangements, and hydrogen bonding patterns that influence the compound's solid-state properties. The primary amine group at the terminus of the propyl chain likely participates in hydrogen bonding networks, while the pyrimidine nitrogen atoms may engage in additional intermolecular interactions.
Table 2: Predicted Conformational Parameters
Computational modeling suggests that the compound adopts a relatively extended conformation in the gas phase, with the pyrimidine and piperazine rings positioned to minimize steric interactions. The rotational freedom around the N-C(carbonyl) bond allows for conformational flexibility that may be important for biological activity. Studies of related piperazine derivatives have demonstrated that conformational preferences significantly influence binding affinity and selectivity for biological targets.
Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)
The spectroscopic characterization of this compound requires comprehensive analysis across multiple techniques to establish structural identity and purity. While specific spectroscopic data for this compound remains limited in the publicly available literature, general principles of heterocyclic spectroscopy provide guidance for expected spectral features. Nuclear magnetic resonance spectroscopy would reveal characteristic signals for the pyrimidine protons, piperazine methylene groups, and the aminopropyl chain, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms.
Mass spectrometric analysis typically employs electron impact ionization to generate fragmentation patterns characteristic of piperazine-containing compounds. The molecular ion peak at m/z 235 would serve as the base for fragmentation analysis, with expected losses including the aminopropyl group (loss of 58 mass units) and pyrimidine fragments. The presence of multiple nitrogen atoms creates opportunities for characteristic fragmentation patterns that aid in structural confirmation.
Table 3: Expected Spectroscopic Features
| Technique | Expected Signals/Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 9.1 (d, 2H, H-4,6 pyrimidine) | Aromatic protons |
| δ 7.0 (t, 1H, H-5 pyrimidine) | Central pyrimidine proton | |
| δ 3.8-3.6 (m, 8H, piperazine) | Methylene protons | |
| δ 2.8 (t, 2H, CH₂CO) | α-carbonyl methylene | |
| δ 2.6 (t, 2H, CH₂NH₂) | β-amino methylene | |
| ¹³C NMR | δ 170-180 (C=O) | Carbonyl carbon |
| δ 157, 158 (pyrimidine C-2,4,6) | Aromatic carbons | |
| δ 110 (pyrimidine C-5) | Central aromatic carbon | |
| IR | 3300-3500 cm⁻¹ | N-H stretching |
| 1650 cm⁻¹ | C=O stretching | |
| 1580, 1560 cm⁻¹ | C=N stretching | |
| MS | m/z 235 (M⁺) | Molecular ion |
| m/z 177 (M-58) | Loss of aminopropyl |
Infrared spectroscopy would reveal characteristic absorption bands for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the amide carbonyl (C=O stretching near 1650 cm⁻¹), and the pyrimidine C=N bonds (stretching frequencies around 1580 and 1560 cm⁻¹). The complexity of the fingerprint region would reflect the presence of multiple heterocyclic systems and their associated vibrational modes.
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)
Density functional theory calculations provide valuable insights into the electronic structure and properties of this compound, complementing experimental observations with theoretical predictions. Computational analysis using standard DFT methods (such as B3LYP with appropriate basis sets) would reveal the compound's optimized geometry, electronic distribution, and frontier molecular orbitals. The compound's SMILES notation (O=C(N1CCN(C2=NC=CC=N2)CC1)CCN) provides a starting point for computational modeling efforts.
Molecular orbital analysis would identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern the compound's reactivity and potential for electronic transitions. The presence of multiple nitrogen atoms and the carbonyl group creates a complex electronic structure with potential for both electrophilic and nucleophilic reactions. Computational predictions suggest significant electron density localization on the pyrimidine nitrogen atoms and the carbonyl oxygen, consistent with their roles as hydrogen bond acceptors.
Table 4: Computational Chemistry Predictions
The computed topological polar surface area of 75.35 Ų indicates moderate polarity, while the negative LogP value (-0.526) suggests hydrophilic character that may influence biological distribution and membrane permeability. The presence of five hydrogen bond acceptors and one donor creates opportunities for extensive intermolecular interactions in biological systems. Rotational barrier calculations would reveal the energy costs associated with conformational changes, particularly around the amide bond and the connections between ring systems.
Electronic structure calculations provide insights into the compound's potential reactivity patterns and binding modes. The pyrimidine ring's electron-deficient character makes it susceptible to nucleophilic attack, while the primary amine group offers sites for electrophilic substitution or hydrogen bonding interactions. The piperazine moiety's flexible six-membered ring allows for conformational adaptation to binding sites, enhancing the compound's potential for molecular recognition events.
Properties
IUPAC Name |
3-amino-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSWMRZTOLMWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
-
Synthesis of 1-(Pyrimidin-2-yl)piperazine :
Piperazine reacts with 2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) in refluxing acetonitrile. -
Alkylation with Bromopropanone :
The resulting piperazine derivative undergoes alkylation with 3-bromopropan-1-one. This step may require phase-transfer catalysts or polar aprotic solvents (e.g., DMF).
Table 1: Alkylation Reaction Conditions
| Reactant | Base/Catalyst | Solvent | Temperature | Yield (Reported Analogues) |
|---|---|---|---|---|
| 2-Chloropyrimidine | K₂CO₃ | MeCN | 80°C | ~70% |
| 3-Bromopropan-1-one | DIEA | DMF | 80°C | ~65% |
Reductive Amination of Propan-1-one Intermediates
The 3-amino group is introduced via reductive amination of the ketone intermediate. This method avoids harsh nitration-reduction sequences and leverages stable imine intermediates.
Procedure:
Table 2: Reductive Amination Parameters
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (Analogous Systems) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 12 h | ~85% |
| NaBH₄ | EtOH | 0°C | 6 h | ~60% |
| Catalyst | Solvent | Ultrasound | Time | Yield (Pyrano[2,3-c]pyrazole Analogues) |
|---|---|---|---|---|
| InCl₃ | 50% EtOH | Yes | 20 min | 95% |
| None | EtOH | No | 24 h | <10% |
Coupling Reactions with Amine Nucleophiles
Buchwald-Hartwig amination or Ullmann coupling links the piperazine and propan-1-one moieties. A palladium catalyst facilitates C–N bond formation between aryl halides and amines.
Example Pathway:
-
Synthesis of 3-Aminopropan-1-one :
Reductive amination of propionaldehyde with ammonia yields 3-aminopropan-1-one. -
Coupling with Piperazine :
Using Pd(OAc)₂/Xantphos, the amine reacts with 1-(pyrimidin-2-yl)piperazine-1-bromoethane.
Table 4: Coupling Reaction Metrics
| Catalyst System | Base | Solvent | Yield (Similar Reactions) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | ~75% |
| CuI/1,10-Phenanthroline | K₃PO₄ | DMSO | ~50% |
Comparative Analysis of Methods
Each method presents trade-offs in yield, scalability, and practicality:
-
Alkylation : High yields (~65–70%) but requires pre-functionalized intermediates.
-
Reductive Amination : Selective and mild (~85% yield) but demands anhydrous conditions.
-
MCRs : Rapid and efficient (~95% yield) under ultrasound but requires optimization for this specific compound.
-
Coupling Reactions : Versatile for late-stage modifications but involves expensive Pd catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Research indicates that 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one exhibits several biological activities:
-
Antitumor Activity
- Various derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, studies have reported promising IC50 values, indicating potential as anticancer agents.
-
Antimicrobial Activity
- The compound has been evaluated for its antibacterial and antifungal properties, demonstrating inhibition against multiple pathogenic microorganisms.
-
Neuropharmacological Effects
- Investigations into its interaction with neurotransmitter receptors suggest potential applications in treating anxiety and depression.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : Synthesized via cyclization of ethylenediamine with dihaloalkanes under basic conditions.
- Substitution with Pyrimidine : Reaction with a pyrimidine derivative in the presence of a base like potassium carbonate.
- Introduction of the Amino Group : Final modifications to introduce the amino group.
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors and high-throughput screening to optimize yields and efficiency.
Antitumor Activity Case Study
A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The derivatives exhibited IC50 values ranging from 10 µM to 50 µM, indicating strong potential for further development as anticancer agents.
Antimicrobial Activity Case Study
In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its viability as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, their substituents, and key properties:
Structure-Activity Relationship (SAR) Insights
- Pyrimidine vs. Pyrimidine’s dual nitrogen atoms may enhance binding to enzymes like kinases or proteases .
- Aminoketone Side Chain: The 3-aminopropan-1-one group in the target compound provides a polar, protonatable amine, improving solubility and interaction with acidic residues in binding pockets. Analogs lacking this group (e.g., 1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone ) may exhibit reduced bioavailability.
- Fluorophenyl Substitution : The 4-fluorophenyl analog (C₁₃H₁₈FN₃O ) introduces lipophilicity, which could enhance membrane permeability but may reduce aqueous solubility unless formulated as a salt (e.g., dihydrochloride).
- Quinazoline Derivatives : The quinazolin-2-yl analog (IC₅₀ = 30 nM ) demonstrates that bulkier aromatic systems significantly boost inhibitory activity, likely due to π-π stacking and additional hydrophobic interactions.
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a pyrimidine moiety and an amino group, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H17N5O
- Molecular Weight : 235.28558 g/mol
- CAS Number : 938517-21-6
The structural formula indicates the presence of functional groups that may contribute to its biological activity, particularly in receptor binding and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antitumor Activity
Studies have shown that derivatives of this compound possess significant antitumor properties. For instance, a series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated promising IC50 values, suggesting potential as anticancer agents .
2. Antimicrobial Activity
The compound has also been investigated for its antibacterial and antifungal activities. In vitro tests revealed that it inhibits the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
3. Neuropharmacological Effects
Research has highlighted the potential neuropharmacological effects of this compound. It has been studied for its interaction with neurotransmitter receptors, particularly in the context of anxiety and depression treatments .
The mechanisms through which this compound exerts its biological effects appear to involve:
- Receptor Binding : The piperazine and pyrimidine moieties facilitate interactions with various receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its antitumor activity.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Q. Q1. How can researchers optimize the synthesis of 3-amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one to improve yield and purity?
Methodological Answer:
- Key Steps :
- Amine Coupling : React 3-aminopropan-1-one with a pre-functionalized pyrimidin-2-yl piperazine derivative under anhydrous conditions (e.g., DCM or THF as solvents).
- Catalysis : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation .
- Purification : Employ column chromatography (silica gel, eluent: MeOH/CH₂Cl₂ gradient) followed by recrystallization from acetone or ethanol to isolate the product.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperazine protons) .
Q. Q2. What spectroscopic techniques are critical for characterizing the structural conformation of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for the pyrimidine ring (δ ~8.0–8.5 ppm), piperazine protons (δ ~3.0–3.5 ppm), and carbonyl group (δ ~170–175 ppm in ¹³C NMR).
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ = 235.3 for C₁₂H₁₈N₄O) .
- X-ray Crystallography : For definitive 3D structure determination, employ SHELXL or OLEX2 software for refinement (if single crystals are obtained via slow evaporation in DMSO/water) .
Advanced Research Questions
Q. Q3. How does the piperazine-pyrimidine scaffold influence the compound’s interaction with neurotransmitter transporters (e.g., serotonin/dopamine)?
Methodological Answer:
- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of human serotonin transporter (SERT, PDB: 5I6X) to predict binding affinity. The pyrimidine ring may engage in π-π stacking with Phe341, while the piperazine nitrogen forms hydrogen bonds with Asp98 .
- In Vitro Assays : Conduct radioligand displacement assays using [³H]paroxetine (for SERT) and [³H]WIN35428 (for dopamine transporter) in HEK293 cells expressing recombinant transporters. Compare IC₅₀ values with known inhibitors like fluoxetine .
Q. Q4. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Centrifuge at 10,000×g for 10 min and quantify supernatant via UV-Vis (λmax ~260 nm for pyrimidine absorption) .
- Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 28 days. Analyze degradation products via LC-MS; common issues include hydrolysis of the amide bond or oxidation of the piperazine ring .
Q. Q5. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
Methodological Answer:
- Lipophilicity Optimization : Introduce halogen substituents (e.g., F, Cl) on the pyrimidine ring to increase logP (target range: 2–3). Calculate logP via ChemDraw or experimentally via octanol-water partitioning .
- P-gp Efflux Assays : Use MDCK-MDR1 cells to measure efflux ratios. Derivatives with lower P-gp affinity (efflux ratio <2) are prioritized for in vivo BBB studies .
Challenges in Structural Analysis
- Crystallization Difficulties : The compound’s flexibility (rotatable bonds: 5) hinders crystal formation. Use co-crystallization with PEG 4000 or streak seeding in DMF/water to improve crystal quality .
- Disordered Moieties : The piperazine ring may exhibit disorder in X-ray structures. Apply SHELXL restraints (e.g., DFIX for bond lengths) during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
